

Spectroscopic Properties of 2-Amino-5nitrobenzophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-5-nitrobenzophenone**, a key intermediate in the synthesis of various pharmaceuticals, notably benzodiazepines. This document compiles and presents data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are provided to aid in the replication and validation of these findings. Furthermore, a visual representation of the synthetic pathway from **2-Amino-5-nitrobenzophenone** to benzodiazepines is included to illustrate its primary application in drug development.

Introduction

2-Amino-5-nitrobenzophenone, with the chemical formula C₁₃H₁₀N₂O₃, is a crystalline solid that serves as a crucial building block in organic synthesis.[1] Its significance is most pronounced in the pharmaceutical industry, where it is a precursor for the synthesis of several 1,4-benzodiazepines, including nitrazepam and flunitrazepam.[1][2] An in-depth understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural confirmation during the drug development process. This guide aims to be a centralized resource for the spectroscopic data and analytical methodologies related to this important compound.



Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Amino-5- nitrobenzophenone**, presented in tabular format for clarity and ease of comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

| Wavelength (λmax) | Solvent(s) | Reference |
|-------------------|------------|-----------|
| 236 nm, 359 nm | DMF, DMSO | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm ⁻¹) | Assignment | Reference |
|--------------------------------|---------------------------------|-----------|
| ~3444, 3335 | N-H stretching (amine) | [3] |
| ~1637 | C=O stretching (ketone) | [4] |
| ~1575 | N-O stretching (nitro group) | [4] |
| ~1281 | C-N stretching (aromatic amine) | [4] |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

2.3.1. ¹H NMR Spectroscopy



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
|-------------------------|--------------|-------------|------------------|-----------|
| ~8.19 | d | 1H | Aromatic H | [5] |
| ~7.69 | d | 1H | Aromatic H | [4] |
| ~7.48 | d | 2H | Aromatic H | [4] |
| ~7.22 - 6.79 | m | Aromatic H | Aromatic H | [5] |
| ~6.54 | S | 2H | -NH ₂ | [4] |

Solvent: DMSO-d $_6$. Chemical shifts are referenced to tetramethylsilane (TMS). d = doublet, m = multiplet, s = singlet.

2.3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Reference |
|-------------------------|-------------------|-----------|
| ~197.5 | C=O (ketone) | [5] |
| ~158.2 | C-NH ₂ | [5] |
| ~140.5 - 113.5 | Aromatic C | [5] |

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.



| m/z | Interpretation | Reference |
|-----|---|-----------|
| 242 | [M] ⁺ (Molecular Ion) | [1] |
| 241 | [M-H] ⁺ | [6] |
| 226 | [M-O] ⁺ or [M-NH ₂] ⁺ | [6] |
| 196 | Fragment | [6] |
| 165 | Fragment | [6] |
| 107 | Fragment | [6] |

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., GC-MS, MS-MS).[6]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation available.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of **2-Amino-5-nitrobenzophenone**.

Materials:

- 2-Amino-5-nitrobenzophenone
- Spectroscopic grade Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- · Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

Procedure:



- Sample Preparation: Prepare a stock solution of **2-Amino-5-nitrobenzophenone** in the chosen solvent (DMF or DMSO) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 1.0 AU).
- Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample.
 Place it in the reference holder and another identical cuvette with the same solvent in the sample holder. Run a baseline scan over the desired wavelength range (e.g., 200-800 nm) to zero the instrument.
- Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample holder.
- Data Acquisition: Scan the sample over the same wavelength range used for the baseline.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **2-Amino-5-nitrobenzophenone** to identify its functional groups.

Method: Potassium Bromide (KBr) Pellet

Materials:

- **2-Amino-5-nitrobenzophenone** (finely ground)
- Spectroscopic grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- · Pellet press



FTIR Spectrometer

Procedure:

- Sample Preparation: Place approximately 1-2 mg of 2-Amino-5-nitrobenzophenone and 100-200 mg of dry KBr in an agate mortar.
- Grinding and Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
- Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric CO₂ and water vapor.
- Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder. Place the holder in the spectrometer and acquire the sample spectrum.
- Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-Amino-5-nitrobenzophenone** for structural elucidation.

Materials:

- 2-Amino-5-nitrobenzophenone
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz or higher)



Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of 2-Amino-5-nitrobenzophenone and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial. Ensure the sample is fully dissolved.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer
 on the deuterium signal of the solvent.
- Shimming: Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 30°, a wider spectral width than for ¹H, and a relaxation delay of 2-5 seconds.
 - A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decays (FIDs).



- Phase the spectra to obtain pure absorption lineshapes.
- Calibrate the chemical shift axis using the residual solvent peak (for DMSO-d₆, ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ¹H spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-5-nitrobenzophenone**.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

- 2-Amino-5-nitrobenzophenone
- Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
- GC-MS instrument with an electron ionization (EI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of 2-Amino-5-nitrobenzophenone (e.g., ~100 μg/mL) in a suitable volatile solvent.
- GC Method Development:
 - Select a suitable GC column (e.g., a non-polar column like HP-5ms).
 - Develop a temperature program to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
 - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
- MS Method Development:



- Set the ion source to electron ionization (EI) mode, typically at 70 eV.
- Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).
- Data Acquisition: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.
- Data Analysis:
 - Identify the peak corresponding to 2-Amino-5-nitrobenzophenone in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Synthetic Workflow

2-Amino-5-nitrobenzophenone is a pivotal precursor in the synthesis of various 1,4-benzodiazepines. The following diagram illustrates a generalized synthetic pathway.



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Caption: Synthetic pathway from **2-Amino-5-nitrobenzophenone** to 1,4-benzodiazepines.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust foundation for the analytical characterization of **2-Amino-5-nitrobenzophenone**. Accurate interpretation of its UV-Vis, IR, NMR, and Mass spectra is essential for ensuring the purity of this key intermediate and for monitoring its conversion to high-value pharmaceutical products. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for this compound.



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References

- 1. 2-Amino-5-nitrobenzophenone | 1775-95-7 | FA17471 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681 PubChem [pubchem.ncbi.nlm.nih.gov]
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